molecular formula C34H41N7O5 B12513565 ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate

ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate

Cat. No.: B12513565
M. Wt: 627.7 g/mol
InChI Key: CVGQAZSBSLNMOA-UHFFFAOYSA-N
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Description

Ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate is a complex organic compound. It is known for its role as an impurity in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant . This compound is primarily utilized in research and analytical applications.

Preparation Methods

The synthesis of ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often involve the use of specific reagents and catalysts to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate is primarily used in scientific research. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of dabigatran etexilate.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate is not well-documented. as an impurity in dabigatran etexilate, it may interact with similar molecular targets and pathways. Dabigatran etexilate works by inhibiting thrombin, a key enzyme in the blood coagulation process .

Comparison with Similar Compounds

Similar compounds to ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate include other impurities and analogs of dabigatran etexilate. These compounds share structural similarities but may differ in their specific functional groups and chemical properties. Examples include:

Properties

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-24(6-2)23-46-34(44)39-37-21-25-11-14-27(15-12-25)36-22-31-38-28-20-26(13-16-29(28)40(31)4)33(43)41(19-17-32(42)45-7-3)30-10-8-9-18-35-30/h8-16,18,20-21,24,36H,5-7,17,19,22-23H2,1-4H3,(H,39,44)

InChI Key

CVGQAZSBSLNMOA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Origin of Product

United States

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